Cas no 1487908-77-9 (1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine)

1-Methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine is a heterocyclic amine compound featuring a pyrrolidine core substituted with a methyl group and a 1-methyl-1H-imidazol-5-yl moiety. Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both imidazole and pyrrolidine rings contributes to its potential as a ligand or building block in medicinal chemistry, particularly for targeting biologically relevant receptors or enzymes. The compound's stability and reactivity profile allow for further derivatization, enabling the development of novel bioactive molecules. Its well-defined stereochemistry may also be advantageous in asymmetric synthesis applications.
1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine structure
1487908-77-9 structure
商品名:1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine
CAS番号:1487908-77-9
MF:C9H16N4
メガワット:180.250141143799
CID:6051580
PubChem ID:66117072

1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine 化学的及び物理的性質

名前と識別子

    • 1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine
    • AKOS015459962
    • EN300-1634626
    • 1487908-77-9
    • インチ: 1S/C9H16N4/c1-12-4-3-7(10)9(12)8-5-11-6-13(8)2/h5-7,9H,3-4,10H2,1-2H3
    • InChIKey: JTAVWYXYGZTKER-UHFFFAOYSA-N
    • ほほえんだ: N1(C)CCC(C1C1=CN=CN1C)N

計算された属性

  • せいみつぶんしりょう: 180.137496527g/mol
  • どういたいしつりょう: 180.137496527g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 47.1Ų

1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1634626-0.25g
1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine
1487908-77-9
0.25g
$855.0 2023-06-04
Enamine
EN300-1634626-10.0g
1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine
1487908-77-9
10g
$3992.0 2023-06-04
Enamine
EN300-1634626-2.5g
1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine
1487908-77-9
2.5g
$1819.0 2023-06-04
Enamine
EN300-1634626-5.0g
1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine
1487908-77-9
5g
$2692.0 2023-06-04
Enamine
EN300-1634626-250mg
1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine
1487908-77-9
250mg
$1300.0 2023-09-22
Enamine
EN300-1634626-2500mg
1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine
1487908-77-9
2500mg
$2771.0 2023-09-22
Enamine
EN300-1634626-5000mg
1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine
1487908-77-9
5000mg
$4102.0 2023-09-22
Enamine
EN300-1634626-1.0g
1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine
1487908-77-9
1g
$928.0 2023-06-04
Enamine
EN300-1634626-0.5g
1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine
1487908-77-9
0.5g
$891.0 2023-06-04
Enamine
EN300-1634626-500mg
1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine
1487908-77-9
500mg
$1357.0 2023-09-22

1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine 関連文献

1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amineに関する追加情報

Introduction to 1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine (CAS No. 1487908-77-9)

1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine, identified by its Chemical Abstracts Service (CAS) number 1487908-77-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of imidazole and pyrrolidine derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its dual heterocyclic framework, make it a promising candidate for further exploration in drug discovery and development.

The chemical structure of 1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine consists of a pyrrolidine ring substituted at the 3-position with an amine group, while the 2-position is linked to a 1-methyl-substituted imidazole ring. This unique arrangement contributes to its complex interaction with biological targets, which is a critical factor in evaluating its pharmacological properties. The presence of both nitrogen-containing heterocycles enhances its potential as a modulator of various enzymatic and receptor systems, making it a subject of intense interest for researchers.

In recent years, there has been a surge in the investigation of imidazole and pyrrolidine derivatives due to their reported activities in multiple therapeutic areas. Studies have demonstrated that these compounds can exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in various diseases, including cancer and inflammatory disorders. The amine functionality in 1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine also suggests potential interactions with amino acid residues in biological targets, further enhancing its binding affinity and specificity.

One of the most compelling aspects of this compound is its potential role in the development of novel treatments for neurological disorders. Research has indicated that imidazole derivatives can modulate neurotransmitter systems, particularly those involving gamma-amino butyric acid (GABA) and serotonin. The structural similarity of 1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine to known GABA receptor antagonists has prompted investigations into its potential as an anxiolytic or anticonvulsant agent. Preliminary studies have shown promising results in animal models, suggesting that this compound may exhibit therapeutic efficacy without the side effects associated with conventional treatments.

The synthesis of 1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amines involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of the pyrrolidine ring followed by the introduction of the imidazole moiety. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve efficiency and minimize byproduct formation. These methods align with current trends in green chemistry, emphasizing sustainability and environmental responsibility in pharmaceutical manufacturing.

The pharmacokinetic properties of 1-methyl-2-(1-methyl-H-imidazol[5]yl)pyrrolidin[3]amin are also under scrutiny to assess its suitability for clinical applications. Factors such as solubility, stability, and metabolic clearance play a crucial role in determining its bioavailability and duration of action. Computational modeling techniques have been utilized to predict these properties before experimental validation, streamlining the drug discovery process. Such approaches are integral to modern medicinal chemistry, enabling researchers to identify promising candidates early in the development pipeline.

Recent advancements in high-throughput screening (HTS) have facilitated the rapid identification of bioactive compounds like 1487908[77][9]. These technologies allow for the simultaneous testing of thousands of compounds against various biological targets, expediting the discovery process. Moreover, structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided insights into how this compound interacts with its targets at an atomic level. This detailed understanding is essential for optimizing its pharmacological profile and developing more effective derivatives.

The potential applications of 1487908[77][9] extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. Imidazole derivatives are known for their stability under various conditions, making them suitable for use as intermediates in industrial processes. Additionally, their ability to form coordination complexes with metal ions has led to research into their applications as catalysts or sensors. Such interdisciplinary applications highlight the versatility of this class of compounds.

Regulatory considerations are also critical when evaluating the commercial viability of 1487908[77][9]. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) ensures that any potential therapeutic applications meet stringent safety and efficacy standards. Researchers must navigate complex regulatory landscapes while conducting clinical trials and seeking approval for new drugs or chemical entities.

In conclusion,1487908[77][9] represents a significant advancement in pharmaceutical chemistry with its unique structural features and diverse biological activities。 Its potential as a therapeutic agent,particularly in neurological disorders,combined with its synthetic accessibility,positions it as a valuable asset for further research。 As our understanding of molecular interactions continues to evolve,compounds like 1487908[77][9] will undoubtedly play a pivotal role in shaping future treatments for human diseases。

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